DipsacosideB
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Overview
Description
Dipsacoside B is a triterpene glycoside extracted from plants such as Dipsacus asper and Lonicera macranthoides. It is known for its bioactive properties, including anti-inflammatory, hepatoprotective, and anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipsacoside B can be synthesized through the extraction of saponins from plants like Lonicera macranthoides. The process involves using liquid chromatography-electrospray ionization-mass spectrometry to identify and quantify the compound . The extraction typically involves ultrasonic treatment of the plant material followed by purification steps .
Industrial Production Methods
Industrial production of Dipsacoside B involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then using solvents for extraction. The extract is then purified using chromatographic techniques to isolate Dipsacoside B .
Chemical Reactions Analysis
Types of Reactions
Dipsacoside B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the glycosidic moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Dipsacoside B, which can have different bioactive properties .
Scientific Research Applications
Dipsacoside B has a wide range of scientific research applications:
Mechanism of Action
Dipsacoside B exerts its effects through several molecular pathways:
PTEN Upregulation: It upregulates the expression of phosphatase and tensin homolog (PTEN), which inhibits cell proliferation and migration.
AMPK/mTOR Pathway: It activates the adenylate-activating protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway, which is involved in autophagy and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
- Macranthoidin B
- Macranthoside A
- Hederagenin-based Saponins
Uniqueness
Dipsacoside B is unique due to its specific glycosidic structure, which includes O-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabopyranose and gentiobiose moieties . This structure contributes to its distinct bioactive properties, making it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPLPBCJRRNZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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